Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate
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Overview
Description
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The carbazole moiety can be introduced through a series of cyclization reactions involving appropriate starting materials and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole and carbazole moieties allow it to bind to multiple receptors and enzymes, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indole-3-carboxylate
- 9H-Carbazole-4-carboxylate
- 1H-Indole-3-carboxylate
Uniqueness
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate is unique due to its combined indole and carbazole structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64299-05-4 |
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Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 1-(1H-indol-3-yl)-9H-carbazole-4-carboxylate |
InChI |
InChI=1S/C22H16N2O2/c1-26-22(25)16-11-10-14(17-12-23-18-8-4-2-6-13(17)18)21-20(16)15-7-3-5-9-19(15)24-21/h2-12,23-24H,1H3 |
InChI Key |
ROXRGQKAZXBTTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C3=CC=CC=C3NC2=C(C=C1)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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